Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that contains a thieno[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-5-methylthiophene with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound. The reaction conditions often include heating and the use of solvents such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,2-c]pyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents and nucleophiles are used under conditions such as refluxing in polar solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thieno[3,2-c]pyridine compounds.
Scientific Research Applications
Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Uniqueness
Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate is unique due to its specific substitution pattern on the thieno[3,2-c]pyridine core. This unique structure can lead to distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H16N2O2S |
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Molecular Weight |
240.32 g/mol |
IUPAC Name |
ethyl 2-amino-5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2S/c1-3-15-11(14)9-7-6-13(2)5-4-8(7)16-10(9)12/h3-6,12H2,1-2H3 |
InChI Key |
OSQUHBQRPLJHRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CN(CC2)C)N |
Origin of Product |
United States |
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